molecular formula C8H8N2O B066111 2-(4-Aminophenoxy)acetonitrile CAS No. 169286-84-4

2-(4-Aminophenoxy)acetonitrile

Cat. No.: B066111
CAS No.: 169286-84-4
M. Wt: 148.16 g/mol
InChI Key: XYLCZDWOYJRTGC-UHFFFAOYSA-N
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Description

2-(4-Aminophenoxy)acetonitrile is a chemical compound with the molecular formula C8H8N2O. It is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

2-(4-Aminophenoxy)acetonitrile has a wide range of applications in scientific research:

    Organic Synthesis: It is used as an intermediate to introduce aminophenoxy groups into various molecular frameworks, which is crucial for synthesizing complex compounds.

    Materials Science: This compound is used in the development of epoxy resins, enhancing their ductility and thermal stability.

    Analytical Chemistry: It serves as a derivatization reagent in liquid chromatography-mass spectrometry (LC-MS) for analyzing bioorganic acids, improving sensitivity and detection limits.

    Electrochemistry: Due to its electroactive properties, it is used in the electrochemical synthesis of nitrogen-containing compounds.

Safety and Hazards

The safety information for 2-(4-Aminophenoxy)acetonitrile indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

2-(4-Aminophenoxy)acetonitrile plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by activating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling. This inhibition can result in altered phosphorylation states of various proteins, thereby affecting gene expression and cellular functions .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are crucial for its effectiveness. Studies have shown that it remains stable under standard storage conditions but may degrade when exposed to extreme temperatures or light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. The compound’s metabolism may also involve conjugation reactions, where it is linked to other molecules to facilitate its excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within different cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it exerts its effects on mitochondrial function and energy metabolism. This localization is essential for its role in modulating cellular processes and functions .

Preparation Methods

The synthesis of 2-(4-Aminophenoxy)acetonitrile typically involves a two-step process. Initially, an amino group reacts with an epoxy group at a low temperature. Subsequently, the nitrile group reacts with another nitrile group at a higher temperature. This method ensures the formation of the desired compound with high purity and yield .

Chemical Reactions Analysis

2-(4-Aminophenoxy)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

2-(4-Aminophenoxy)acetonitrile can be compared with other similar compounds such as:

    4-Aminophenoxyphthalonitrile: This compound is used as a catalyst in phthalonitrile resin polymerization and has similar reactivity due to the presence of an aminophenoxy group.

    4-Aminophenoxybenzonitrile: It is used in the synthesis of polyamides and other polymers, showcasing similar chemical properties.

The uniqueness of this compound lies in its versatile applications across various fields, from organic synthesis to materials science and analytical chemistry.

Properties

IUPAC Name

2-(4-aminophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLCZDWOYJRTGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306667
Record name 2-(4-Aminophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169286-84-4
Record name 2-(4-Aminophenoxy)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169286-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Aminophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-aminophenoxy)acetonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Cs2CO3 (1629 mg, 5 mmol) was added in one portion to a solution of 4-aminophenol (541 mg, 5 mmol) in acetonitrile (20 mL). The reaction mixture was stirred at room temperature for 30 min and cooled to 0° C. prior to the addition of a solution of bromoacetonitrile (313 μL, 5 mmol) in acetonitrile (10 mL) dropwise. After stirring at room temperature for 48 h (TLC control), the reaction mixture is filtered and the filtrate evaporated to dryness in vacuo. The residue obtained after solvent removal was purified by silica gel column chromatography (hexanes/EtOAc 1:1). The desired product was isolated as yellow-brown oil. Yield: 559 mg, 76%. TLC Rf=0.2 (hexanes/EtOAc 1:1). 1H NMR (CDCl3, 600 MHz): δ 3.56 (br.s, 2H, NH2), 4.66 (s, 2H, CH2), 6.65 (d, J=8.4 Hz, 2H), 6.83 (d, J=8.4 Hz, 2H). 13C NMR (CDCl3, 150 MHz): δ 55.28, 115.60, 116.25, 117.10, 142.42, 149.65. HRMS: Calcd. [M+H]+ m/z 149.0715, Observed 149.0689.
Name
Cs2CO3
Quantity
1629 mg
Type
reactant
Reaction Step One
Quantity
541 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
313 μL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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